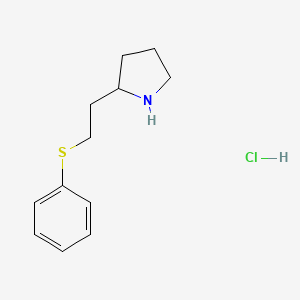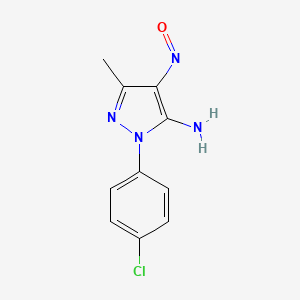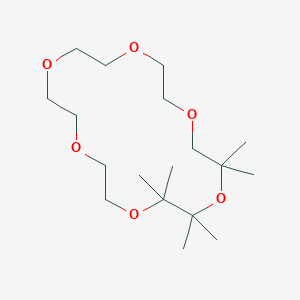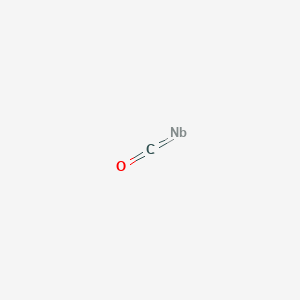
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenylsulfanyl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromoethyl phenyl sulfide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target protein. The pyrrolidine ring can also participate in binding interactions, contributing to the overall binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the phenylsulfanyl group.
Phenylsulfanylethylamine: Lacks the pyrrolidine ring but contains the phenylsulfanyl group.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Uniqueness
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its simpler analogs. The presence of the phenylsulfanyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
Propiedades
Número CAS |
86026-71-3 |
|---|---|
Fórmula molecular |
C12H18ClNS |
Peso molecular |
243.80 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-6-12(7-3-1)14-10-8-11-5-4-9-13-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H |
Clave InChI |
IDLZRLIOCIVIPA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CCSC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)





![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)

![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)

